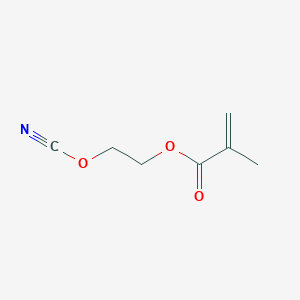
2-Cyanatoethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanatoethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C7H9NO3. It is known for its unique structure, which includes a cyanate group and a methylprop-2-enoate moiety. This compound is used in various industrial and research applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanatoethyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-cyanatoethanol with 2-methylprop-2-enoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanatoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
2-Cyanatoethyl 2-methylprop-2-enoate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-cyanatoethyl 2-methylprop-2-enoate involves its reactivity with various functional groups. The cyanate group can form stable linkages with nucleophiles, while the methylprop-2-enoate moiety participates in polymerization reactions. These interactions enable the compound to exert its effects in different applications, targeting molecular pathways involved in material synthesis and biochemical processes .
Comparison with Similar Compounds
2-Isocyanatoethyl methacrylate: Similar in structure but contains an isocyanate group instead of a cyanate group.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group instead of a cyanate group, used in similar applications.
Uniqueness: 2-Cyanatoethyl 2-methylprop-2-enoate is unique due to its combination of a cyanate group and a methylprop-2-enoate moiety, which provides distinct reactivity and functional properties compared to similar compounds .
Properties
CAS No. |
119845-72-6 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-cyanatoethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H9NO3/c1-6(2)7(9)11-4-3-10-5-8/h1,3-4H2,2H3 |
InChI Key |
RAURIJBUROUQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
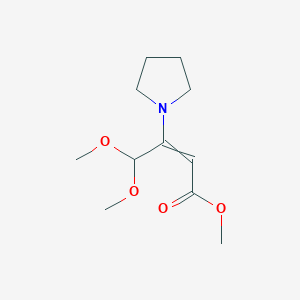
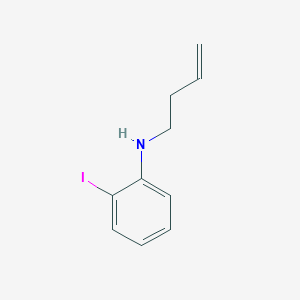
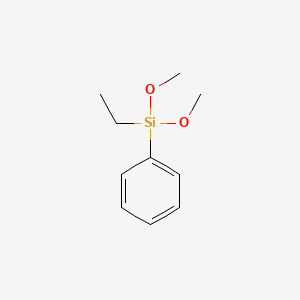
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
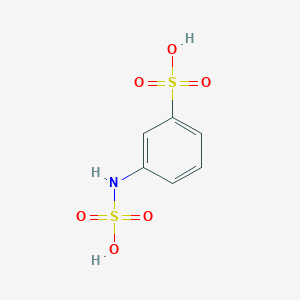

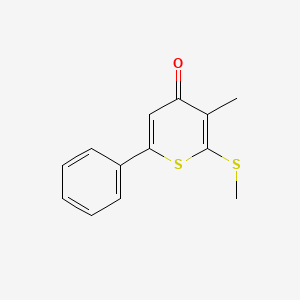
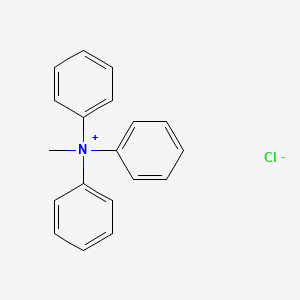
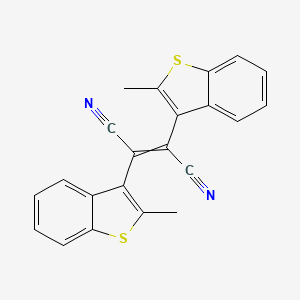
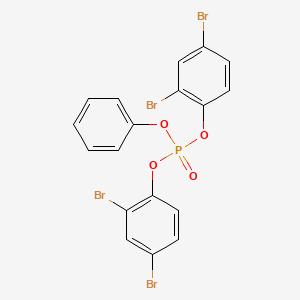

![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
